molecular formula C9H5ClN2O2 B2683923 2-Chloro-1,8-naphthyridine-4-carboxylic acid CAS No. 2248395-91-5

2-Chloro-1,8-naphthyridine-4-carboxylic acid

Cat. No.: B2683923
CAS No.: 2248395-91-5
M. Wt: 208.6
InChI Key: LKHAMIRFTVFGRG-UHFFFAOYSA-N
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Description

2-Chloro-1,8-naphthyridine-4-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family It is characterized by the presence of a chlorine atom at the second position and a carboxylic acid group at the fourth position on the naphthyridine ring

Preparation Methods

The synthesis of 2-Chloro-1,8-naphthyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-1,8-naphthyridine with a suitable carboxylating agent under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity . Industrial production methods often involve optimizing these reaction conditions to scale up the synthesis while maintaining the desired product quality .

Chemical Reactions Analysis

2-Chloro-1,8-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Chloro-1,8-naphthyridine-4-carboxylic acid can be compared with other naphthyridine derivatives such as:

The presence of the chlorine atom and carboxylic acid group in this compound makes it unique and suitable for specific applications in medicinal chemistry and materials science.

Biological Activity

2-Chloro-1,8-naphthyridine-4-carboxylic acid is a compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and potential therapeutic effects.

Target of Action

Naphthyridines, including this compound, exhibit various biological activities primarily through interactions with nucleic acids and proteins. Many derivatives in this class have been shown to bind to DNA and RNA, disrupting their synthesis and function. For instance, similar compounds like nalidixic acid interfere with RNA synthesis by binding to DNA, which consequently affects protein synthesis.

Mode of Action

The mode of action for naphthyridine derivatives often involves intercalation with DNA or inhibition of topoisomerases. These interactions can lead to cell cycle arrest and apoptosis in cancer cells. Specifically, the this compound may exert its effects through similar pathways, although detailed studies are still ongoing .

Anticancer Properties

Research has highlighted the potential of 1,8-naphthyridine derivatives as anticancer agents . Studies indicate that these compounds can induce apoptosis and inhibit tumor growth through various mechanisms:

  • Apoptosis Induction : Some derivatives trigger programmed cell death in cancer cells.
  • Topoisomerase Inhibition : They may inhibit topoisomerases I and II, enzymes crucial for DNA replication and repair.
  • Cell Cycle Arrest : Certain compounds lead to cell cycle disruption, preventing cancer cell proliferation .

A review focusing on 1,8-naphthyridine analogues emphasizes their anticancer activity through mechanisms such as tubulin polymerization inhibition and Ras protein inhibition .

Antibacterial Activity

The antibacterial potential of naphthyridine derivatives is also noteworthy. While some studies report limited direct antibacterial activity for this compound itself, its ability to enhance the effectiveness of existing antibiotics has been documented:

  • Synergistic Effects : This compound has shown potential in modulating the activity of fluoroquinolones against resistant bacterial strains like Staphylococcus aureus and Escherichia coli. For example, when combined with norfloxacin or lomefloxacin, significant reductions in minimum inhibitory concentrations (MICs) were observed .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its applications include:

  • Antibacterial Agents : As a precursor for developing new antibiotics.
  • Antitumor Agents : Used in synthesizing compounds that target cancer cells.
  • Molecular Sensors : Acts as a ligand in chemical biology applications .

Summary of Research Findings

The following table summarizes key findings regarding the biological activities associated with this compound and related compounds:

Activity Mechanism/Effect References
AnticancerInduces apoptosis; inhibits topoisomerases
AntibacterialModulates antibiotic activity; synergistic effects
Chemical BiologyLigand for molecular sensors; building block for drugs

Case Studies

Several case studies have illustrated the effectiveness of naphthyridine derivatives:

  • Anticancer Study : A study demonstrated that a derivative exhibited significant cytotoxicity against various cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Antibiotic Synergy Study : Another study showed that combining 1,8-naphthyridine derivatives with fluoroquinolones significantly reduced bacterial growth in resistant strains compared to using the antibiotics alone .

Properties

IUPAC Name

2-chloro-1,8-naphthyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-7-4-6(9(13)14)5-2-1-3-11-8(5)12-7/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHAMIRFTVFGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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